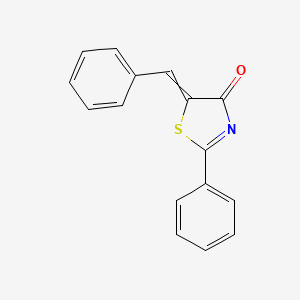
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone is a heterocyclic compound that belongs to the thiazolone family It is characterized by a thiazole ring fused with a phenyl group and a phenylmethylene substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone typically involves the reaction of thioamides with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of N-phenylthiourea with cinnamaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazolone ring.
Reduction: Reduced forms of the thiazolone, potentially leading to thiazolidinones.
Substitution: Substituted thiazolones with different functional groups replacing the phenylmethylene group.
科学的研究の応用
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Thiazolidinones: These compounds have a similar thiazole ring but differ in the saturation of the ring and the substituents attached.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring, differing in the position and nature of substituents.
Uniqueness: (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenylmethylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C16H11NOS |
|---|---|
分子量 |
265.3 g/mol |
IUPAC名 |
5-benzylidene-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H |
InChIキー |
KKEFLNHDPALKGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14176625.png)
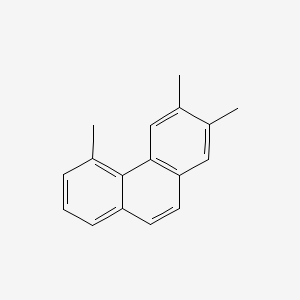

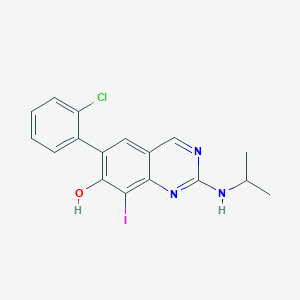
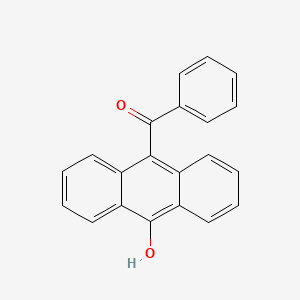
![Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B14176644.png)
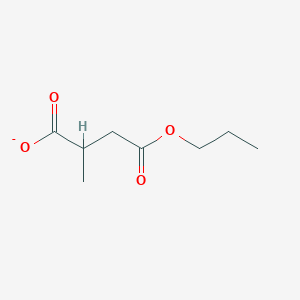

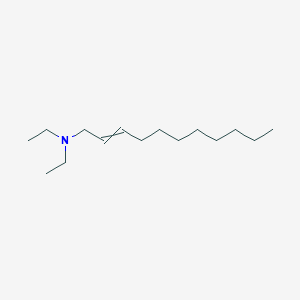
![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
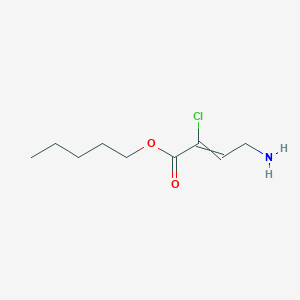
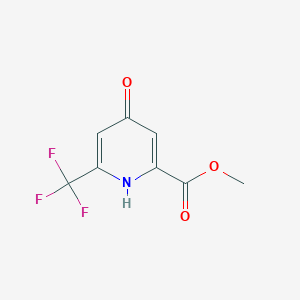
![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)
